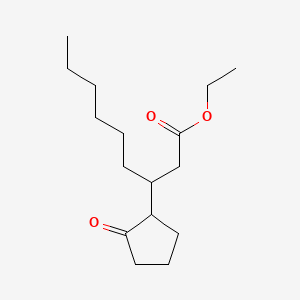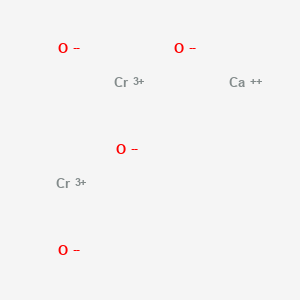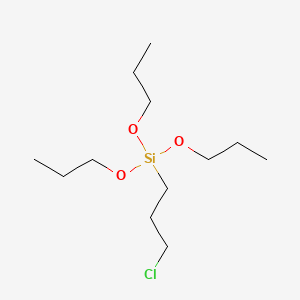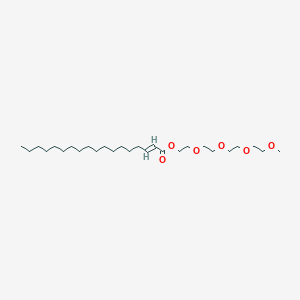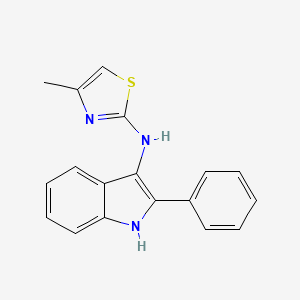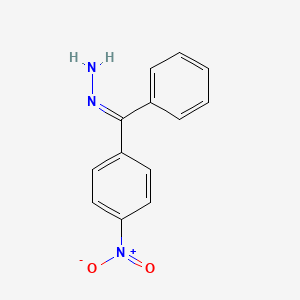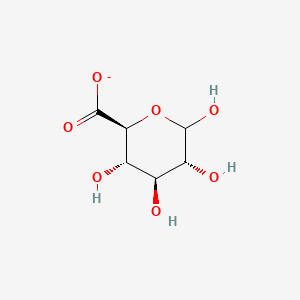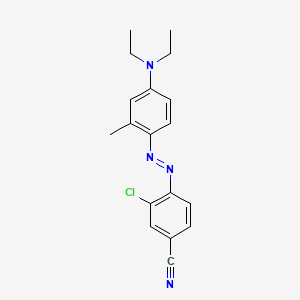
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester is an organophosphorus compound with the molecular formula C14H24ClO4P. This compound is characterized by the presence of a phosphonic acid ester group and a chlorophenoxy group, making it a versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester typically involves the reaction of 6-(4-chlorophenoxy)hexanol with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate, which then undergoes esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphonic acid derivative.
Reduction: The major product is the alcohol derivative.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
科学研究应用
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signal transduction pathways and gene expression.
相似化合物的比较
Similar Compounds
- Phosphonic acid, (4-chlorophenyl)-, diethyl ester
- Phosphonic acid, (4-bromophenyl)-, diethyl ester
- Phosphonic acid, (4-methylphenyl)-, diethyl ester
Uniqueness
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester is unique due to the presence of the hexyl chain, which imparts different physical and chemical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
89210-96-8 |
|---|---|
分子式 |
C16H26ClO4P |
分子量 |
348.8 g/mol |
IUPAC 名称 |
1-chloro-4-(6-diethoxyphosphorylhexoxy)benzene |
InChI |
InChI=1S/C16H26ClO4P/c1-3-20-22(18,21-4-2)14-8-6-5-7-13-19-16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3 |
InChI 键 |
GSNSJLNKHZFGRG-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CCCCCCOC1=CC=C(C=C1)Cl)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


